molecular formula C19H15ClN2O2 B428454 2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile CAS No. 353267-33-1

2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile

Cat. No.: B428454
CAS No.: 353267-33-1
M. Wt: 338.8g/mol
InChI Key: FZOCWTJIZMLWSE-UHFFFAOYSA-N
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Description

2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile is an organic compound with a complex structure that includes chlorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 4-methoxyacetophenone in the presence of a base to form an intermediate, which is then reacted with malononitrile under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3-oxopropanenitrile
  • 1-(4-Methoxyphenyl)-3-oxopropanenitrile
  • 3-(4-Chlorophenyl)-2-oxiranyl(phenyl)methanone

Uniqueness

2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c1-24-17-8-4-13(5-9-17)18(15(11-21)12-22)10-19(23)14-2-6-16(20)7-3-14/h2-9,15,18H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOCWTJIZMLWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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